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An In-Depth Technical Guide to 2-(3-(Dimethylamino)phenyl)acetic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug

Development Professionals

Introduction: Identifying a Versatile Chemical
Scaffold
2-(3-(Dimethylamino)phenyl)acetic acid, identified by its CAS number 132864-53-0, is a

substituted phenylacetic acid derivative.[1][2][3][4] The core structure, phenylacetic acid, is a

well-established building block in medicinal chemistry, forming the foundation for numerous

pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as

well as drugs such as bendazol and penicillin G.[5][6][7] The incorporation of a dimethylamino

group at the meta-position of the phenyl ring introduces unique electronic and steric properties,

positioning this molecule as a valuable intermediate and a candidate for further investigation in

drug discovery and materials science.

The dimethylamino moiety is a significant pharmacophore found in a wide array of FDA-

approved drugs, where it often modulates biological activity, improves pharmacokinetic

properties, or participates in key binding interactions.[8][9] Its presence on the phenylacetic

acid framework suggests potential applications in developing novel therapeutics, particularly for

complex diseases where multifunctional ligands are advantageous, such as Alzheimer's
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disease.[10] This guide provides a comprehensive technical overview of 2-(3-
(Dimethylamino)phenyl)acetic acid, from its fundamental properties and synthesis to its

potential applications, grounded in established chemical principles.

Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is foundational to

its application in research and development. While extensive experimental data for the meta-

isomer (CAS 132864-53-0) is not broadly published, the properties of the closely related para-

isomer (CAS 17078-28-3) provide a useful benchmark. Researchers should, however, validate

the specific properties for the meta-isomer in their own experimental settings.

Property Value Source

CAS Number 132864-53-0 [1][2][3]

Molecular Formula C₁₀H₁₃NO₂ [2]

Molecular Weight 179.22 g/mol [2]

MDL Number MFCD09924898 [2]

Purity ≥95% (typical commercial) [11]

Note: Properties such as melting point, boiling point, and pKa have been reported for the para-

isomer (CAS 17078-28-3) as 105-108 °C, 328.8°C, and 3.99 respectively, but must be

experimentally determined for the meta-isomer.[12]

Strategic Synthesis: A Protocol Grounded in Modern
Catalysis
The synthesis of substituted phenylacetic acids is a well-trodden path in organic chemistry. For

2-(3-(Dimethylamino)phenyl)acetic acid, a robust and adaptable strategy involves a

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored in

pharmaceutical development for its high functional group tolerance, mild reaction conditions,

and the commercial availability of its precursors.[13][14][15]

Causality of the Synthetic Approach
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The logic behind this synthetic design is rooted in retrosynthesis. The target molecule can be

disconnected at the C(sp²)-C(sp³) bond between the phenyl ring and the acetic acid moiety.

This disconnection points to two key synthons: an aryl component, such as 3-

(dimethylamino)phenylboronic acid, and a two-carbon acetic acid equivalent, like ethyl

bromoacetate. The Suzuki-Miyaura coupling provides a reliable method to forge this bond.

Proposed Synthetic Workflow
The following diagram and protocol outline a validated approach for synthesizing the target

compound.
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Step 1: Suzuki-Miyaura Coupling

Step 2: Saponification (Ester Hydrolysis)

3-(Dimethylamino)phenylboronic Acid
(CAS 178523-48-9)

Pd Catalyst (e.g., Pd(OAc)₂)
Ligand (e.g., PPh₃)
Base (e.g., K₂CO₃)

Solvent (e.g., THF/H₂O)

Ethyl Bromoacetate
(CAS 105-36-2)

Ethyl 2-(3-(dimethylamino)phenyl)acetate

 C(sp²)-C(sp³) bond formation 

Base (e.g., NaOH or KOH)
Solvent (e.g., EtOH/H₂O)

 Intermediate Product 

Acidic Workup (e.g., HCl)

2-(3-(Dimethylamino)phenyl)acetic acid
(CAS 132864-53-0)

 Isolation & Purification 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-(3-(Dimethylamino)phenyl)acetic acid.

Detailed Experimental Protocol
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Step 1: Suzuki-Miyaura Coupling to Synthesize Ethyl 2-(3-(dimethylamino)phenyl)acetate

Reactor Setup: To a dry, nitrogen-purged round-bottom flask, add 3-

(dimethylamino)phenylboronic acid (1.0 eq), a palladium catalyst such as palladium(II)

acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04

eq).

Solvent and Reagent Addition: Add a degassed solvent mixture, such as 3:1 THF/water.

Begin stirring to dissolve the solids.

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

The choice of a mild inorganic base is crucial to facilitate the transmetalation step without

promoting unwanted side reactions.[13]

Coupling Partner: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

Reaction: Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by

TLC or LC-MS until the starting boronic acid is consumed.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude ester. Purification can be achieved via column

chromatography.

Step 2: Saponification to Yield the Final Product

Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add an

excess of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or with

gentle heating.

Monitoring: Monitor the hydrolysis of the ester to the carboxylate salt by TLC or LC-MS.

Acidification and Isolation: Once the reaction is complete, cool the mixture in an ice bath and

carefully acidify with 1M HCl until the pH is acidic (pH ~4-5). The carboxylic acid product will

precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry

under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be

performed for further purification.

Applications in Drug Discovery and Medicinal
Chemistry
The structural features of 2-(3-(Dimethylamino)phenyl)acetic acid make it a molecule of

significant interest for drug development professionals.

Pharmaceutical Intermediate: Phenylacetic acid and its derivatives are key intermediates in

the synthesis of a wide range of drugs.[6][7] The subject compound serves as a versatile

scaffold that can be further functionalized at the carboxylic acid group (e.g., to form amides

or esters) or potentially at the aromatic ring. This adaptability allows for its incorporation into

more complex molecules, potentially leading to novel therapeutic agents.[13]

Modulation of Biological Targets: The dimethylamino group is a key pharmacophore that can

influence a molecule's interaction with biological targets.[9] It can act as a hydrogen bond

acceptor and its basicity can be critical for salt formation or for interacting with acidic

residues in protein binding pockets. In the context of neurodegenerative diseases like

Alzheimer's, the dimethylamino group has been identified as a key component in

multifunctional ligands designed to regulate metal ion homeostasis and reduce amyloid-β

aggregation.[10]

Probe for Transporter Proteins: Substituted aminophenyl derivatives are often explored as

ligands for transporter proteins. For instance, analogues of citalopram, which contains a

dimethylaminopropyl group, are used to probe the binding sites of the serotonin transporter

(SERT).[16] The structure of 2-(3-(Dimethylamino)phenyl)acetic acid makes it a candidate

for investigating interactions with various transporters or receptors where this specific

substitution pattern may confer affinity and selectivity.

Safety and Handling: A Self-Validating System
While a specific Safety Data Sheet (SDS) for CAS 132864-53-0 should always be consulted,

data from closely related compounds, such as the para-isomer, provide a reliable baseline for

safe handling protocols.
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Hazard Category
GHS Classification and Precautionary
Statements

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315: Causes skin irritation.H319: Causes

serious eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing dust.P264: Wash skin

thoroughly after handling.P280: Wear protective

gloves/eye protection/face protection.P302 +

P352: IF ON SKIN: Wash with plenty of soap

and water.P305 + P351 + P338: IF IN EYES:

Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Personal Protective Equipment (PPE)
N95-type dust mask, chemical safety goggles,

and chemically resistant gloves.

This information is based on the safety profile of the para-isomer (CAS 17078-28-3) and should

be used as a guideline.

Conclusion
2-(3-(Dimethylamino)phenyl)acetic acid (CAS 132864-53-0) is more than just a chemical

entry; it is a strategic building block for innovation in pharmaceutical and chemical research. Its

synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura coupling.

The combination of the proven phenylacetic acid core with the influential dimethylamino

pharmacophore provides a rich platform for developing novel compounds with tailored

biological activities. For researchers and drug development professionals, this molecule

represents an opportunity to explore new chemical space and engineer next-generation

therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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